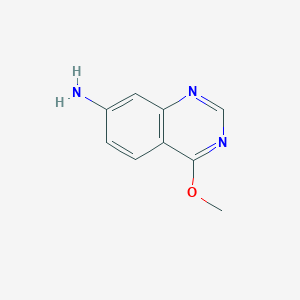

4-Methoxyquinazolin-7-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-methoxyquinazolin-7-amine |

InChI |

InChI=1S/C9H9N3O/c1-13-9-7-3-2-6(10)4-8(7)11-5-12-9/h2-5H,10H2,1H3 |

InChI Key |

BFGRHNGQMLWLGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Synthesis Strategies for 4 Methoxyquinazolin 7 Amine and Its Analogous Quinazoline Derivatives

Retrosynthetic Approaches to the 4-Amino-7-methoxyquinazoline Framework

Retrosynthetic analysis of the 4-amino-7-methoxyquinazoline framework reveals several key disconnections. A primary approach involves the formation of the quinazoline (B50416) ring from a suitably substituted anthranilic acid derivative. This is a common and versatile method for constructing the quinazoline core. semanticscholar.org

Another key retrosynthetic step is the introduction of the amino group at the C-4 position. This is typically achieved through nucleophilic substitution of a 4-chloroquinazoline (B184009) precursor. beilstein-journals.org The methoxy (B1213986) group at the 7-position is generally incorporated early in the synthesis, starting from a commercially available substituted anthranilic acid or by functional group manipulation of an existing quinazoline ring.

Preparative Methodologies for Quinazoline Intermediates

The synthesis of 4-methoxyquinazolin-7-amine relies on the preparation of key intermediates, primarily substituted 7-methoxyquinazolin-4(3H)-ones and their corresponding 4-chloro derivatives.

The construction of the 7-methoxyquinazolin-4(3H)-one core can be achieved through several methods. A widely used approach is the Niementowski synthesis, which involves the condensation of an anthranilic acid derivative with an amide under acidic conditions and heat. semanticscholar.org For instance, 2-amino-4-methoxybenzamide (B112565) can be reacted with formaldehyde (B43269) in the presence of an acid catalyst to yield 7-methoxyquinazolin-4(3H)-one. evitachem.com Microwave irradiation has been shown to significantly accelerate this reaction. semanticscholar.org

An alternative route involves the cyclization of 2-amino-N-methoxybenzamides. rsc.org Furthermore, electrochemical methods have been developed for the cyclization of 2-aminobenzamides, offering milder reaction conditions. evitachem.com

A multi-step synthesis starting from methyl 4-hydroxy-3-methoxybenzoate has also been reported. This process involves nitration, reduction, cyclization with formamidine (B1211174) acetate, and subsequent chlorination to furnish the desired quinazoline framework. atlantis-press.comatlantis-press.com

The conversion of the 7-methoxyquinazolin-4(3H)-one to the highly reactive 4-chloro-7-methoxyquinazoline (B1591868) is a crucial step for the subsequent introduction of the C-4 amino group. This transformation is typically accomplished using a variety of chlorinating agents.

Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com Other chlorinating agents such as phosphorus oxychloride (POCl₃) and oxalyl chloride can also be utilized. smolecule.com The reaction is generally carried out in an inert solvent at elevated temperatures. The chloro group at the 4-position significantly enhances the electrophilicity of the carbon, making it susceptible to nucleophilic attack.

Direct Synthesis of this compound

While less common, direct synthesis of this compound without the isolation of the 4-chloro intermediate is possible. One such approach involves the reaction of 2-aminobenzonitriles with primary aromatic amines. colab.ws

Formation of the C-4 Amino Moiety via Nucleophilic Substitution Reactions

The introduction of the amino group at the C-4 position of the quinazoline ring is most frequently achieved through a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinazoline precursor. researchgate.net

The reaction of 4-chloro-7-methoxyquinazoline with a variety of anilines and heterocyclic amines allows for the synthesis of a diverse library of 4-aminoquinazoline derivatives. beilstein-journals.orgasianpubs.org The reactivity of the amine nucleophile plays a significant role in the reaction conditions required. Electron-rich amines readily react with 4-chloroquinazolines, often under milder conditions, to afford the corresponding 4-aminoquinazolines in good yields. beilstein-journals.orgnih.gov Conversely, reactions with electron-poor amines may necessitate more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve reasonable yields and reaction times. beilstein-journals.orgnih.gov

Acid catalysis can also be employed to promote the amination of 4-chloroquinazolines, particularly when using water as a solvent. acs.org However, the amount of acid must be carefully controlled to avoid deactivation of the aniline (B41778) nucleophile through protonation. acs.org

Regioselectivity in C-4 Amino Introduction

The introduction of an amino group at the C-4 position of the quinazoline scaffold is a critical step in the synthesis of numerous biologically active compounds, including this compound. The regioselectivity of this transformation is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions, typically starting from 4-chloroquinazoline or 2,4-dichloroquinazoline (B46505) precursors. mdpi.comdoaj.org

Scientific literature extensively documents that the chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than a halogen at the C-2 position. mdpi.comlassbio.com.br This preferential reactivity is a cornerstone of quinazoline chemistry, allowing for the selective synthesis of 4-aminoquinazolines. This regioselectivity holds true for a wide array of nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines, across various reaction conditions. mdpi.com

The underlying reason for this high regioselectivity has been elucidated through both theoretical and experimental studies. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C-4 position of 2,4-dichloroquinazoline possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov This indicates that the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comlassbio.com.br Furthermore, these calculations reveal a lower activation energy for the nucleophilic attack at C-4 compared to C-2, providing a thermodynamic and kinetic basis for the observed regioselectivity. mdpi.comnih.gov The structural confirmation of this substitution pattern is often verified using 2D-NMR techniques. doaj.org

A more recent, metal-free approach for direct C-H amination at the C-4 position has also been developed using N-fluorobenzenesulfonimide (NFSI) as the amination source. nih.govresearchgate.net This method avoids the need for a pre-functionalized chloro-group at C-4, offering an alternative pathway with high regioselectivity for a broad range of quinazoline substrates. nih.gov

Table 1: Regioselectivity in SNAr of 2,4-Dichloroquinazoline with Various Amines This table is representative of typical outcomes described in the literature.

| Nucleophile (Amine) | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| Aliphatic primary amines | Various solvents, temperatures | 2-chloro-4-alkylaminoquinazoline | mdpi.com |

| Aliphatic secondary amines | Various solvents, temperatures | 2-chloro-4-dialkylaminoquinazoline | mdpi.com |

| Anilines | Various solvents, temperatures | 2-chloro-4-anilinoquinazoline | mdpi.com |

Functionalization at the C-7 Position: Methoxy Group Introduction and Modifications

The substituent at the C-7 position of the quinazoline ring plays a crucial role in modulating the pharmacological profile of the molecule. The introduction and modification of a methoxy group at this position are key synthetic challenges.

Etherification and Alkylation Reactions at C-7

Etherification and alkylation at the C-7 position are common strategies to introduce a variety of alkoxy groups, including the methoxy group, or to build more complex side chains. These reactions typically proceed from a 7-hydroxyquinazoline intermediate. The phenolic hydroxyl group at C-7 can be alkylated under standard Williamson ether synthesis conditions, using an alkyl halide in the presence of a base like potassium carbonate.

For instance, the synthesis of homologated analogs often involves the deprotection of a C-7 benzyloxy group using trifluoroacetic acid (TFA) to reveal the 7-hydroxyquinazoline. ugr.es This intermediate can then be alkylated with reagents such as 2-methoxyethyl bromide to yield the desired ether. ugr.es This modular approach allows for the introduction of diverse side chains, which has been shown to be important for the biological activity of quinazoline-based inhibitors. mdpi.com Studies on structure-activity relationships have indicated that modifying the C-7 alkoxy group can significantly impact the compound's properties. mdpi.comnih.gov

Strategies for Methoxy Group Incorporation

There are two primary strategies for incorporating a methoxy group at the C-7 position of the quinazoline core.

Starting from a Pre-functionalized Precursor: This is a common and efficient approach where the methoxy group is already present on the starting material. A widely used precursor is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) or its corresponding acid, 3-hydroxy-4-methoxybenzoic acid. arkat-usa.orggoogle.com The synthesis proceeds by building the quinazoline ring onto this pre-functionalized benzene (B151609) ring. A typical sequence starting from methyl 4-hydroxy-3-methoxybenzoate involves nitration, reduction of the nitro group to an amine, cyclization to form the quinazolinone ring, and subsequent chlorination to prepare for C-4 amination.

Direct Methoxylation: In this strategy, a methoxy group is introduced onto a quinazoline ring that is unsubstituted or functionalized with a leaving group at the C-7 position. For example, methoxylation at the 7-position can be achieved by reacting a 7-fluoro or 7-chloroquinazoline (B1588860) derivative with sodium methoxide (B1231860) in methanol (B129727) under reflux conditions. atlantis-press.com This nucleophilic aromatic substitution introduces the methoxy group directly onto the heterocyclic core.

Multi-Step Synthetic Sequences and Overall Yield Optimization

A representative synthesis might start from a commercially available, substituted anthranilic acid or benzonitrile. For example, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a related structure, illustrates a typical sequence. atlantis-press.com The process begins with 4-chloro-7-fluoro-6-nitro-quinazoline, which undergoes a three-step sequence:

Nucleophilic Substitution at C-4: Reaction with 4-chloro-3-trifluoromethyl-phenylamine to form the C-4 amino linkage.

Methoxylation at C-7: Nucleophilic substitution of the fluorine atom with a methoxy group using sodium hydroxide (B78521) in methanol. atlantis-press.com

Reduction of the Nitro Group at C-6: Reduction to an amine to yield the final product. atlantis-press.com

Table 2: Example of a Multi-Step Synthesis Sequence for a 7-Methoxyquinazoline (B158907) Derivative Based on the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-6-nitro-quinazolin-4-yl-amine. atlantis-press.com

| Step | Reaction | Reagents & Conditions | Yield |

|---|---|---|---|

| 1 | C-4 Amination | 4-chloro-3-trifluoromethyl-phenylamine, triethylamine, acetonitrile (B52724), r.t. | 85.3% |

Modern Synthetic Techniques for Quinazoline Systems

To address the challenges of traditional multi-step syntheses, such as long reaction times and harsh conditions, modern techniques are increasingly employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of the quinazoline scaffold. frontiersin.orgresearchgate.net Compared to conventional heating, microwave irradiation often leads to dramatic reductions in reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry. frontiersin.orgnih.govnih.gov

This technique has been successfully applied to numerous key reactions in quinazoline synthesis:

Condensation Reactions: The condensation of anthranilamide with aldehydes or ketones, a fundamental step in forming the quinazolin-4(3H)-one ring, is significantly accelerated under microwave irradiation, often in solvent-free conditions. scispace.com

Nucleophilic Aromatic Substitution (SNAr): The reaction of 4-chloroquinazolines with various amines to form 4-aminoquinazolines is a prime example of microwave enhancement. nih.govacs.org Classical methods may require many hours of reflux, whereas microwave-assisted protocols can often be completed in minutes. nih.gov

Cyclization Reactions: Microwave heating has been used to promote cyclization reactions, such as the Dimroth rearrangement and the Niementowski reaction, to rapidly form the quinazoline ring system. frontiersin.org

One-Pot Syntheses: The benefits of microwave heating are particularly evident in one-pot, multi-component reactions, which allow for the assembly of complex quinazoline alkaloids from simple starting materials in a single, efficient operation. acs.orgpharmaerudition.org

Table 3: Comparison of Microwave-Assisted vs. Classical Synthesis of N-Arylheterocyclic substituted-4-aminoquinazolines Data derived from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and an aryl heterocyclic amine. nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Microwave Irradiation (60W) | 20 min | 85-95% |

Continuous Flow Chemistry Applications

Continuous flow chemistry utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream rather than in a single large vessel. This methodology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and unstable intermediates. acs.orgusp.orgresearchgate.net These benefits are particularly relevant in the synthesis of complex heterocyclic compounds like quinazolines.

One of the most significant applications of flow chemistry in this area is the synthesis of densely functionalized quinazoline intermediates for targeted cancer therapies. A notable example is the scalable continuous flow process developed for a key organozinc intermediate of divarasib (B10829276) (GDC-6036), a potent and selective KRAS G12C inhibitor. acs.orgusp.orgresearchgate.net The traditional batch synthesis of this intermediate was hampered by the instability of the organomagnesium species, which required cryogenic temperatures (below -60 °C) and posed significant challenges for manufacturing scale-up. acs.org

To address these issues, a continuous flow process was designed. This process involves a halogen-metal exchange followed by a transmetalation to form the required quinazoline organozinc species. The initial phase of the process, the magnesiation, was conducted in a plug flow reactor (PFR) at -10 °C with a brief residence time of 30 seconds. researchgate.net This was followed by the transmetalation with zinc chloride in a continuous stirred-tank reactor (CSTR), which could accommodate the precipitation of magnesium salts. acs.org This integrated PFR-CSTR system allowed for precise temperature and residence time control, leading to a robust and scalable process that successfully produced the intermediate on a multi-kilogram scale with excellent yield. usp.orgacs.org

Table 1: Continuous Flow Synthesis of Divarasib Quinazoline Intermediate

| Parameter | Value |

|---|---|

| Reaction | Halogen-Metal Exchange & Transmetalation |

| Starting Material | Densely functionalized bromo-quinazoline |

| Reagents | i-PrMgCl·LiCl, ZnCl₂ |

| Reactor Type | Plug Flow Reactor (PFR) followed by CSTR |

| Temperature | -10 °C |

| Residence Time | 30 seconds (PFR), 5-10 minutes (CSTR) |

| Key Advantage | Enabled use of unstable intermediate at a higher temperature than batch; scalable. acs.orgacs.org |

Another application of flow chemistry is in the nucleophilic aromatic substitution (SNAr) reactions on the quinazoline core. Researchers have utilized high-temperature and high-pressure continuous flow reactors, such as the Phoenix Flow Reactor™, to synthesize 2-aminoquinazoline (B112073) derivatives from 2-chloroquinazoline (B1345744) and various nitrogen-based nucleophiles. chim.it Traditional batch methods for this transformation often require harsh conditions and long reaction times. chim.it In the flow process, a Design of Experiment (DoE) approach was used to optimize the reaction conditions. chim.it

The optimized flow protocol demonstrated significant improvements, affording the desired 2-aminoquinazoline products in moderate to excellent yields (up to 97%) with drastically reduced reaction times. chim.it This highlights the ability of flow chemistry to accelerate reactions and improve efficiency through precise control of the reaction environment. chim.it

Table 2: Continuous Flow SNAr for 2-Aminoquinazoline Derivatives

| Parameter | Value |

|---|---|

| Reaction | Nucleophilic Aromatic Substitution (SNAr) |

| Starting Material | 2-Chloroquinazoline |

| Nucleophiles | Various nitrogen-based nucleophiles |

| Reactor Type | Phoenix Flow Reactor™ |

| Temperature | 225 °C |

| Pressure | 12 MPa |

| Flow Rate | 0.5 mL/min |

| Key Advantage | High yield (up to 97%) with significantly reduced reaction time compared to batch. chim.it |

These examples underscore the transformative potential of continuous flow chemistry in the synthesis of complex quinazoline derivatives. The ability to manage unstable intermediates, precisely control exothermic reactions, and rapidly optimize processes makes it a highly attractive platform for producing compounds analogous to this compound, particularly for pharmaceutical manufacturing where safety, consistency, and scalability are paramount. researchgate.net

Chemical Reactions and Transformations of 4 Methoxyquinazolin 7 Amine Derivatives

Reactions Involving the Amino Group at C-4

The amino group at the C-4 position of the quinazoline (B50416) ring is a versatile handle for introducing a variety of substituents. Its nucleophilic nature allows for reactions such as acylation, sulfonylation, alkylation, arylation, and condensation. These transformations are fundamental in the synthesis of a vast library of biologically active 4-aminoquinazoline derivatives. researchgate.net

Acylation and sulfonylation of the C-4 amino group are common strategies to introduce amide and sulfonamide functionalities, respectively.

Acylation: The reaction of a 4-aminoquinazoline with an acylating agent, such as an acyl chloride or anhydride, typically proceeds under basic conditions to yield the corresponding N-acyl-4-aminoquinazoline. Breslow intermediates, derived from aldehydes, have also been utilized as acylating agents for direct nucleophilic alkanoylation of quinazoline systems. chim.it

Sulfonylation: The sulfonylation of the amino group can be achieved using sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. researchgate.net For instance, the activation of quinazolin-4(3H)-ones with p-toluenesulfonyl chloride is a key step in a highly efficient synthesis of 4-aminoquinazolines. researchgate.net While direct sulfonylation of the C-4 amino group is a standard transformation, related studies on quinazolin-4(3H)-ones show that regioselectivity can be influenced by substituents at the C-2 position. researchgate.net

Table 1: Examples of Acylation and Sulfonylation Reagents for Aminoquinazolines

| Reaction Type | Reagent Class | Specific Example | Product Functionality |

| Acylation | Acyl Halides | Acetyl Chloride | N-Acetamide |

| Acylation | Anhydrides | Acetic Anhydride | N-Acetamide |

| Acylation | Breslow Intermediates | Derived from Aldehydes | N-Alkanoyl |

| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl Chloride | N-Tosylated Sulfonamide |

| Sulfonylation | Sulfonyl Chlorides | Methanesulfonyl Chloride | N-Mesylated Sulfonamide |

The nitrogen atom of the C-4 amino group can be functionalized through alkylation and arylation reactions, often via nucleophilic aromatic substitution (SNAr) on a 4-chloroquinazoline (B184009) precursor. beilstein-journals.orgresearchgate.net

Alkylation: N-alkylation can be performed using alkyl halides (e.g., allyl bromide) in the presence of a base like potassium carbonate. researchgate.net The alkylation of a primary 4-aminoquinazoline can lead to secondary or tertiary amines, depending on the reaction conditions and stoichiometry of the alkylating agent. nih.gov In some cases, alkylation can occur at the N-3 position of the quinazoline ring, particularly during the formation of quinazolin-4-ones from orthoamides, where the orthoamide itself acts as the alkylating agent. researchgate.net

Arylation: N-arylation is a key method for synthesizing 4-anilinoquinazolines, a class of compounds known for their biological activities. beilstein-journals.orgnih.gov This is typically achieved by reacting a 4-chloroquinazoline with a substituted aniline (B41778). beilstein-journals.orgnih.gov Microwave-assisted N-arylation protocols have been developed to improve efficiency and reduce reaction times, often using green solvents like PEG-400. researchgate.netschenautomacao.com.br The reactivity in these SNAr reactions is influenced by the electronic nature of the amine; electron-rich anilines react more readily than electron-poor ones. beilstein-journals.orgnih.gov

Table 2: Conditions for N-Alkylation and N-Arylation of 4-Aminoquinazoline Precursors

| Reaction Type | Precursor | Reagent | Catalyst/Conditions | Product Type | Reference |

| N-Arylation | 4-Chloroquinazoline | Substituted Anilines | Microwave, THF/H₂O, Base-free | 4-Anilinoquinazoline | beilstein-journals.orgnih.gov |

| N-Alkylation/Arylation | 4-Chloroquinazoline | Various Amines | Microwave, PEG-400, Na₂CO₃ | 4-(Alkyl/Aryl)aminoquinazoline | researchgate.net |

| N-Alkylation | 4-Aminoquinazoline | Allyl Bromide | K₂CO₃ | 4-(Allylamino)quinazoline | researchgate.net |

| N-Methylation | 4-Anilinoquinazoline | Methylating Agent | Pressure-sealed flask | 4-(N-Methylanilino)quinazolinium Salt | sorbonne-universite.fr |

The primary amino group at C-4 can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of multicomponent reactions for building more complex heterocyclic systems. For example, the Knoevenagel condensation of an aldehyde with a thiazolidinedione is a key step in the synthesis of certain drugs, where the aldehyde functionality is attached to a quinazoline-related core. beilstein-journals.org Furthermore, multicomponent cyclization reactions involving 2-aminobenzonitriles, ammonium (B1175870) salts, and various carbon sources like aldehydes are used to construct the 4-aminoquinazoline skeleton itself. acs.orgnih.gov

Reactions Involving the Methoxy (B1213986) Group at C-7

The methoxy group at C-7 is an important modulator of the electronic properties and solubility of the quinazoline core. It can be cleaved to reveal a nucleophilic hydroxyl group or modified to introduce other alkoxy substituents.

The cleavage of the methyl-aryl ether bond at C-7 is a critical transformation for synthesizing hydroxylated quinazoline derivatives, which can serve as precursors for further functionalization. mdma.ch Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org

Several reagents and conditions have been developed for the selective demethylation of methoxyquinazolines:

DL-Methionine and Sulfuric Acid: This mixture is used for the selective demethylation of 6,7-dimethoxyquinazoline-4(3H)-one to yield the 6-hydroxy-7-methoxy derivative. google.com

Methanesulfonic Acid (CH₃SO₃H): Neat methanesulfonic acid under microwave irradiation has been shown to be a rapid and efficient method for demethylating 4-(3-bromoanilino)-6,7-dimethoxyquinazoline. mdma.ch This method can lead to mono- or di-demethylated products depending on the reaction time and microwave power. mdma.ch

Boron Tribromide (BBr₃): BBr₃ is a classic and potent reagent for cleaving aryl methyl ethers and has been used for the demethylation of substituted 7-methoxyquinazolines. oncotarget.com

The regioselectivity of demethylation in di-methoxy systems, such as 6,7-dimethoxyquinazolines, can be influenced by the reaction conditions, providing access to specific hydroxylated isomers. mdma.ch

The alkoxy group at C-7 can be altered, or a new one can be introduced, typically starting from a precursor with a better leaving group (like a chloro group) or a hydroxyl group at that position.

Etherification of a Hydroxyl Group: A common strategy involves first demethylating the 7-methoxyquinazoline (B158907) to a 7-hydroxyquinazoline. google.com The resulting hydroxyl group can then be alkylated via a Williamson ether synthesis, reacting with an alkyl halide (e.g., 3-morpholinopropyl chloride) in the presence of a base to form a new, more complex ether linkage. google.com

Nucleophilic Aromatic Substitution (SNAr): While less common for the C-7 position compared to C-4, SNAr can be used to introduce alkoxy groups. A DMAP-catalyzed SNAr reaction between a 4-chloroquinazoline and various aliphatic alcohols has been used to synthesize a series of 4-alkoxy derivatives. mdpi.com This principle can be extended to other positions on the quinazoline ring if a suitable leaving group is present. The synthesis of 6,7-dimethoxy-4-(3'-methylanilino)quinazoline involves starting from 4-methoxyanthranilic acid, indicating the methoxy group is carried through the synthesis from an early precursor. googleapis.com

Electrophilic and Nucleophilic Aromatic Substitution on the Quinazoline Core

The quinazoline core of 4-methoxyquinazolin-7-amine derivatives is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for a wide range of functionalizations.

Electrophilic Aromatic Substitution (EAS):

The reactivity of the quinazoline ring toward electrophiles is influenced by the directing effects of its substituents. The amino group (-NH2) and the methoxy group (-OCH3) are both activating, ortho-, para-directing groups. ucalgary.ca However, the basicity of the amino group can lead to protonation in acidic conditions, converting it into a deactivating, meta-directing ammonium group. ucalgary.calibretexts.org To circumvent this, the amino group is often protected, for instance as an acetamide, which is less activating but still directs ortho and para. ucalgary.calibretexts.org The pyrimidine (B1678525) portion of the quinazoline ring is electron-deficient and generally deactivated towards EAS. organicchemistrytutor.com

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Product Description |

|---|---|---|

| Bromination | Br2 | Rapid bromination at available ortho- and para-positions. ucalgary.ca |

| Nitration | HNO3/H2SO4 | Requires protection of the amine to prevent oxidation and direct substitution. |

| Sulfonation | H2SO4 | Requires protection of the amine. |

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution (SNA_r) is a key reaction for modifying the quinazoline scaffold, particularly at the 4-position. mdpi.com The presence of a good leaving group, such as a halogen, at this position facilitates substitution by various nucleophiles. fishersci.co.uk

For instance, 4-chloro-7-methoxyquinazoline (B1591868) can react with nucleophiles like 3-chloro-4-fluoroaniline (B193440) in the presence of a base such as diisopropylethylamine (DIPEA) in isopropanol (B130326) at elevated temperatures to yield N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine. arkat-usa.org Similarly, reaction with adenine (B156593) in the presence of cesium carbonate and silica (B1680970) gel in DMSO at 100°C produces 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine, although the yield may be modest due to the non-activated nature of the substrate. researchgate.net

The regioselectivity of these reactions is a crucial aspect. In 2,4-dichloroquinazoline (B46505) derivatives, substitution preferentially occurs at the 4-position. mdpi.com This is attributed to the greater stabilization of the Meisenheimer complex intermediate formed during nucleophilic attack at C4.

Table 2: Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-7-methoxyquinazoline | 3-Chloro-4-fluoroaniline | DIPEA, isopropanol, 90°C | N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine | arkat-usa.org |

| 2-Chloro-4-methoxyquinazoline | Adenine | Cs2CO3, silica gel, DMSO, 100°C | 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine | researchgate.net |

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are instrumental in extending the conjugated system of this compound derivatives, leading to materials with interesting photophysical and electronic properties.

Suzuki Coupling:

The Suzuki coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organohalide, has been employed to synthesize biaryl derivatives of quinazolines. For example, 7-(chloromethyl)quinazolin-4-amine (B1604476) can be coupled with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a DMF/water mixture at 100°C. This reaction is a key step in the synthesis of various biologically active molecules. arabjchem.org

Sonogashira Coupling:

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnumberanalytics.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It provides a direct route to alkynyl-substituted quinazolines, which are valuable precursors for more complex heterocyclic systems. mdpi.com While specific examples for this compound are not prevalent in the provided search results, the general methodology is widely applicable to functionalized quinazolines. rsc.orglibretexts.org

Table 3: Coupling Reactions for Extended Conjugated Systems

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 7-(Chloromethyl)quinazolin-4-amine and Arylboronic acid | 7-(Biphenylmethyl)quinazolin-4-amine |

Heterocyclic Annulation and Ring Transformations

The functional groups on the this compound core can participate in reactions that lead to the formation of new heterocyclic rings, a process known as annulation. These transformations are critical for the synthesis of complex, polycyclic molecules.

One approach involves the cyclocondensation of appropriately substituted quinazoline derivatives. For example, the reaction of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide (B193442) with formic acid leads to the formation of a third ring, yielding 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one. google.com

Furthermore, quinazoline derivatives can undergo ring degradation under certain conditions. For instance, during the acid-catalyzed esterification of ( arkat-usa.orgarabjchem.orgresearchgate.nettriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids, degradation of the pyrimidine ring has been observed. jst.go.jp

Table 4: Heterocyclic Annulation and Ring Transformation Reactions

| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | Formic acid | 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one | Cyclisation | google.com |

Redox Chemistry

The redox chemistry of this compound derivatives involves the oxidation and reduction of the quinazoline core and its substituents. These reactions are fundamental to both the synthesis and the metabolic pathways of these compounds.

Oxidation:

The amino group of this compound can be oxidized. researchgate.net The oxidation of amines can lead to a variety of products, including nitroso or oxime derivatives. evitachem.com Furthermore, the quinazoline ring itself can be oxidized. For example, 6-hydroxy-7-methoxyquinazoline can be oxidized to 6-hydroxy-7-methoxyquinazolin-4(3H)-one using peracetic acid in the presence of sulfuric acid. google.com

Reduction:

Reduction reactions are also crucial in the synthesis of this compound derivatives. For instance, the reduction of a nitro group to an amine is a common step in the synthesis of these compounds. nih.gov A classical method for this transformation is the use of iron powder in the presence of ammonium chloride or catalytic hydrogenation with H₂/Pd-C. nih.gov Another important reduction is the conversion of a quinazolinone back to a quinazoline, which can be achieved through various reducing agents.

Table 5: Redox Reactions

| Reaction Type | Reagents/Conditions | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Oxidation | Peracetic acid, H₂SO₄ | 6-Hydroxy-7-methoxyquinazoline | 6-Hydroxy-7-methoxyquinazolin-4(3H)-one | google.com |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

In the ¹H NMR spectrum of 4-Methoxyquinazolin-7-amine, distinct signals are expected for the aromatic protons, the amine protons, and the methoxy (B1213986) group protons. The aromatic region would typically display signals for H-2, H-5, H-6, and H-8. oregonstate.edu

H-2 Proton: This proton, located on the pyrimidine (B1678525) ring, is expected to appear as a singlet furthest downfield in the aromatic region (around 8.5 ppm) due to the deshielding effect of the two adjacent nitrogen atoms.

Aromatic Protons (H-5, H-6, H-8): The benzene (B151609) portion of the quinazoline (B50416) ring features three protons. H-5 is expected to be a doublet, coupled to H-6. H-6 should appear as a doublet of doublets, coupled to both H-5 and H-8. H-8 would likely be a singlet or a narrow doublet. Their chemical shifts would generally fall between 6.5 and 8.0 ppm. oregonstate.educhemistrysteps.com

Amine Protons (-NH₂): The protons of the 7-amino group would likely appear as a broad singlet. Its chemical shift is highly variable (typically 3.0-5.0 ppm) as it depends on factors like solvent, concentration, and temperature. orgchemboulder.com

Methoxy Protons (-OCH₃): The three protons of the methoxy group at the C-4 position are chemically equivalent and would produce a sharp singlet, typically observed around 3.9-4.0 ppm. oregonstate.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~ 8.5 | Singlet (s) |

| H-5 | ~ 7.8 | Doublet (d) |

| H-6 | ~ 7.2 | Doublet of Doublets (dd) |

| H-8 | ~ 6.8 | Doublet (d) |

| -NH₂ | 3.0 - 5.0 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. oregonstate.edu

Quaternary Carbons: The spectrum will feature several quaternary carbon signals (C-4, C-7, C-8a, C-4a) which are often of lower intensity. C-4, being attached to both an oxygen and a nitrogen, and C-7, attached to a nitrogen, are expected to be significantly downfield. Carbons in aromatic rings typically resonate between 125 and 170 ppm. oregonstate.edulibretexts.org

Methine Carbons: The CH carbons (C-2, C-5, C-6, C-8) will also appear in the aromatic region of the spectrum. libretexts.org

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected to have a chemical shift in the range of 55-60 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 152 |

| C-4 | ~ 165 |

| C-4a | ~ 110 |

| C-5 | ~ 128 |

| C-6 | ~ 115 |

| C-7 | ~ 150 |

| C-8 | ~ 105 |

| C-8a | ~ 155 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, cross-peaks would be expected between the adjacent aromatic protons H-5 and H-6, and between H-6 and H-8, confirming their connectivity on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would show cross-peaks connecting the signal of each proton (H-2, H-5, H-6, H-8, and -OCH₃) to the signal of the carbon atom it is attached to (C-2, C-5, C-6, C-8, and the methoxy carbon, respectively). This allows for the definitive assignment of the carbon signals for all protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu This is particularly useful for identifying the connectivity around quaternary carbons. For instance, the methoxy protons (-OCH₃) would be expected to show a correlation to the C-4 carbon. The H-2 proton should show correlations to C-4 and C-8a, and the H-5 proton would likely correlate to C-4, C-7, and C-8a, helping to piece together the entire molecular framework. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space. For example, a NOESY spectrum could show a correlation between the methoxy protons and the H-5 proton, confirming the position of the methoxy group at C-4.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate measurement of the mass of the molecular ion. mdpi.com This allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₉H₉N₃O. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, with a very low margin of error (typically <5 ppm), to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information. nih.gov The stable quinazoline ring is expected to influence the fragmentation pathway. libretexts.org

Key expected fragmentation pathways for the protonated molecule (m/z 176.1) could include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z ~161.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the methoxy group could also occur via the loss of a neutral formaldehyde molecule, resulting in an ion at m/z ~146.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings, which could lead to a fragment at m/z ~149.

Analyzing these characteristic losses helps to confirm the presence of the methoxy group and the quinazoline core structure. libretexts.orgmdpi.com

Table 4: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 176.1 | 161.1 | •CH₃ |

| 176.1 | 149.1 | HCN |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the quinazoline core, the primary amine group (-NH₂), and the methoxy group (-OCH₃).

N-H Vibrations : Primary amines typically exhibit two distinct stretching vibration bands in the region of 3500-3300 cm⁻¹. ucla.eduorgchemboulder.com These correspond to the asymmetric and symmetric N-H stretches. Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com

Aromatic C-H and C=C Vibrations : The aromatic quinazoline ring gives rise to several characteristic absorptions. C-H stretching vibrations in aromatic compounds are typically found in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.orglibretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ range. vscht.czlibretexts.orglibretexts.org

C-O and C-N Stretching Vibrations : The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com The methoxy group is characterized by a C-O stretching band, which for aryl ethers, is found between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Aliphatic C-H Vibrations : The methyl group of the methoxy substituent will show aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ range. vscht.czlibretexts.org

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| N-H Wag | 910 - 665 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch (in-ring) | 1600 - 1400 | |

| Aryl Ether | C-O Stretch (asymmetric) | 1275 - 1200 |

| Methoxy Group | C-H Stretch | 3000 - 2850 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

Data compiled from general IR spectroscopy principles. ucla.eduorgchemboulder.comlibretexts.orgvscht.czlibretexts.orglibretexts.orgspecac.comuc.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Quinazoline derivatives are known for their interesting photophysical properties, including fluorescence, which can be influenced by their chemical environment. researchgate.net

The quinazoline ring system, being an extended aromatic structure, exhibits strong absorption in the ultraviolet region due to π → π* electronic transitions. The presence of auxochromes, such as the amine (-NH₂) and methoxy (-OCH₃) groups, which are electron-donating, can cause a bathochromic (red) shift in the absorption maxima, extending them into the visible range. mdpi.com

Many quinazoline and quinazolinone derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. researchgate.netnih.govresearchgate.netnih.govresearchgate.net The fluorescence properties, including emission wavelength and quantum yield, are highly dependent on the nature and position of substituents on the quinazoline core. researchgate.net For instance, donor-acceptor designs in quinazoline-based molecules have been shown to produce fluorescent compounds with emissions spanning from 414 nm to 597 nm. researchgate.net

Solvatochromism is the phenomenon where a substance's color, specifically its absorption or emission spectrum, changes with the polarity of the solvent. This effect is prominent in molecules where the ground state and excited state have different dipole moments. Many quinazoline-based fluorophores exhibit significant solvatochromism. researchgate.netnih.govbeilstein-journals.org

In a typical solvatochromic study, the absorption and emission spectra are recorded in a series of solvents with varying polarities. For quinazolinone-based dyes, an increase in solvent polarity often leads to a red shift (bathochromic shift) in the fluorescence emission wavelength. nih.gov This indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents. nih.gov The absorption spectrum, however, may show little to no shift with solvent polarity, suggesting the ground state is less affected by the solvent environment. nih.gov This differential stabilization of the ground and excited states leads to a change in the energy gap and thus a shift in the emission wavelength.

The table below illustrates a hypothetical solvatochromic shift for a quinazoline fluorophore based on general observations for this class of compounds.

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Toluene | 33.9 | ~350 | ~420 | ~70 |

| Tetrahydrofuran (THF) | 37.4 | ~352 | ~450 | ~98 |

| Acetonitrile (B52724) | 45.6 | ~353 | ~480 | ~127 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | ~355 | ~500 | ~145 |

| Water | 63.1 | ~360 | ~530 | ~170 |

This table represents typical trends observed for solvatochromic quinazoline derivatives and is for illustrative purposes. researchgate.netnih.govbeilstein-journals.org

Crystallographic Analysis and Solid State Structure

Supramolecular Architecture and Intermolecular Interactions

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com The analysis generates a three-dimensional surface around a molecule, which is color-coded to show regions of close contact with neighboring molecules. nih.gov Red spots on the surface indicate close contacts (distances shorter than the sum of van der Waals radii), white areas represent contacts approximately at the van der Waals distance, and blue regions show longer contacts. mdpi.comnih.gov

This analysis can be decomposed into two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts. nih.govdesy.de These plots provide quantitative percentages for various types of atomic interactions, offering a clear picture of the forces governing the crystal packing. nih.govdesy.de

For quinazoline (B50416) derivatives, Hirshfeld analyses consistently show that the crystal structures are dominated by H···H, H···C/C···H, and H···O/O···H contacts. desy.de This indicates that van der Waals forces and hydrogen bonding are the primary contributors to the stability of the crystal packing. mdpi.com In a study of a tricyclic quinazoline derivative, H···H contacts accounted for 49.4% of all interactions, while H···O/O···H contacts contributed 21.5%. nih.gov

Table 2: Typical Intermolecular Contact Contributions for Quinazoline Derivatives from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | ~49.4 |

| H···O/O···H | ~21.5 |

| H···C/C···H | ~14.9 |

| C···C | ~6.7 |

| N···C/C···N | ~4.0 |

Representative data from a study on a related quinazoline compound. nih.gov

For 4-Methoxyquinazolin-7-amine, the amine (N-H) and methoxy (B1213986) (C-O) groups, along with the ring nitrogen atoms, would be expected to be key sites for intermolecular interactions. A Hirshfeld analysis would likely reveal significant H···N/N···H and H···O/O···H contacts, corresponding to strong N-H···N and potential C-H···O hydrogen bonds, which would be critical in dictating the supramolecular architecture.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. The study of polymorphism is crucial, as the stability and properties of a crystalline solid are dependent on its specific crystal form. researchgate.net

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. iucr.org For quinazoline derivatives, crystal engineering strategies often focus on leveraging hydrogen bonds and π-π stacking interactions to guide the assembly of molecules into specific supramolecular architectures. iucr.orgresearchgate.net The nitrogen atoms in the quinazoline ring are effective hydrogen bond acceptors, making them valuable synthons for building complex structures. iucr.org

In the case of this compound, the functional groups present offer clear opportunities for crystal engineering.

Hydrogen Bonding: The 7-amino group is a strong hydrogen bond donor, while the pyrimidine (B1678525) ring nitrogens and the oxygen of the methoxy group are hydrogen bond acceptors. This donor-acceptor combination could be utilized to form robust and predictable hydrogen-bonded networks, such as chains or sheets.

By carefully controlling crystallization conditions, it might be possible to isolate different polymorphs of this compound, each stabilized by a different combination of these intermolecular forces. Such control is a central goal of crystal engineering and is essential for producing materials with tailored properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. physchemres.org These methods allow for the detailed investigation of molecular orbitals and electron density distribution, which are fundamental to understanding chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. physchemres.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net This can lead to higher chemical reactivity and ease of intramolecular charge transfer. researchgate.net For organic molecules, these energy levels can be calculated using various levels of theory, such as DFT with the B3LYP functional and a 6-31G* basis set. figshare.com The properties derived from these calculations, such as the energy gap, are essential for predicting how the molecule will behave in different chemical environments. nih.gov

Table 1: Representative Frontier Orbital Energies for Heterocyclic Aromatic Amines Note: The following values are representative examples for similar organic structures calculated by DFT methods and are intended to illustrate the typical range. Specific values for 4-Methoxyquinazolin-7-amine would require dedicated computation.

| Parameter | Description | Typical Energy Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -4.8 to -5.8 scispace.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.9 to -2.7 physchemres.org |

| ΔE (Gap) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | 2.1 to 4.9 physchemres.org |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely show negative potential concentrated around the nitrogen atoms of the quinazoline (B50416) ring and the oxygen atom of the methoxy (B1213986) group, as these are electronegative atoms with lone pairs of electrons. researchgate.net The amine group's nitrogen would also contribute to a region of negative potential. These sites would be the primary locations for interactions with electrophiles or for forming hydrogen bonds as acceptor sites. researchgate.net Positive potential would be expected around the hydrogen atoms of the amine group and the aromatic rings.

Fukui functions are used in computational chemistry to predict which atoms in a molecule are most likely to be involved in a chemical reaction. This analysis helps to identify the sites for electrophilic, nucleophilic, and radical attack by quantifying the change in electron density at a specific atomic site when the total number of electrons in the molecule changes.

Based on the structure of this compound, a Fukui function analysis would provide specific predictions for its reactivity:

Nucleophilic Attack (f+): Sites with a high value for f+ are most susceptible to attack by nucleophiles. In the quinazoline ring system, certain carbon atoms, particularly those adjacent to ring nitrogens, are often predicted as electrophilic centers.

Electrophilic Attack (f-): Sites with a high f- value are the most likely to be attacked by electrophiles. For this compound, these would likely include the nitrogen atoms and potentially specific positions on the aromatic ring activated by the amine and methoxy groups.

Radical Attack (f0): The sites most susceptible to radical attack are identified by a high value of f0.

Table 2: Predicted Reactive Sites in this compound based on Functional Group Analysis

| Atomic Site / Region | Functional Group | Predicted Reactivity | Rationale |

|---|---|---|---|

| Ring Nitrogens (N1, N3) | Pyrimidine (B1678525) Ring | Susceptible to Electrophilic Attack / H-bonding | High electron density and lone pair availability. |

| Amine Group (-NH2) | Amino Aromatic | Susceptible to Electrophilic Attack | Activating group, increases electron density on the ring. |

| Quinazoline Carbons | Heterocyclic Core | Susceptible to Nucleophilic Attack | Electron-withdrawing effect of ring nitrogens creates electrophilic carbon centers. |

| Methoxy Group Oxygen | Ether | Susceptible to Electrophilic Attack / H-bonding | Lone pairs on the oxygen atom create an electron-rich site. |

Molecular Interaction Analysis (Computational Models)

Beyond understanding the molecule's intrinsic properties, computational models are essential for predicting how it interacts with complex biological systems, such as proteins. nih.gov

Predicting the interaction between a small molecule (ligand) and a protein (target) is a cornerstone of drug discovery. nih.gov Computational methods aim to identify potential binding sites on proteins and predict the strength of the interaction. frontiersin.org These approaches can be broadly categorized as structure-based and ligand-based. Given the novelty of many targets, structure-based methods are often employed. nih.gov

Modern techniques often use deep learning and machine learning models, trained on large datasets of known drug-target interactions, to predict new ones. nih.govfrontiersin.org These models can use one-dimensional representations of the molecule, like SMILES strings, and information about the protein's binding site to make predictions without requiring a 3D structure. nih.gov For this compound, these computational tools could screen it against databases of protein structures to generate a ranked list of potential biological targets, providing a crucial starting point for experimental validation. nih.gov Sequence-based models can also predict binding configurations, which is especially useful for understanding interactions with proteins whose structures are not yet fully resolved. biorxiv.org

Table 3: Computational Methods for Ligand-Target Interaction Prediction

| Method | Approach | Application for this compound |

|---|---|---|

| Molecular Docking | Structure-Based | Predicts the preferred orientation and binding affinity of the molecule within a known protein binding site. nih.gov |

| Deep Learning / Machine Learning | Data-Driven | Predicts binding affinity and potential targets by learning from large datasets of known interactions. nih.govfrontiersin.org |

| Sequence-Based Pre-training | Data-Driven | Uses protein and ligand sequences to predict binding sites and affinity, useful for targets without 3D structures. biorxiv.org |

| Pharmacophore Modeling | Ligand/Structure-Based | Identifies essential structural features required for binding to a specific target, based on a set of known active molecules. |

While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational stability of the ligand and the ligand-protein complex.

For this compound, an MD simulation could be used to:

Assess its conformational flexibility in an aqueous environment.

Validate a predicted binding pose from a docking study. A stable pose during an MD simulation is characterized by low root-mean-square deviation (RMSD) of the ligand's atoms over time. mdpi.com

Analyze the specific interactions, such as hydrogen bonds, that stabilize the ligand in the binding pocket and measure their occupancy over the simulation time. mdpi.com

Evaluate changes in the protein's conformation upon ligand binding.

These simulations are computationally intensive but provide a more accurate and realistic assessment of the binding event than static models alone. nih.gov

Table 4: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance for Conformational Stability |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand or protein over time compared to a reference structure. | Low and stable RMSD values indicate that the molecule maintains a stable conformation or binding pose. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule or protein. |

| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond exists. | High occupancy indicates a stable and important interaction for complex stability. mdpi.com |

| Radius of Gyration (Rg) | Measures the compactness of the molecule or protein structure over time. | A stable Rg suggests the molecule is not undergoing major unfolding or conformational changes. |

Reaction Mechanism Modeling

Modeling the reaction mechanisms involved in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions, improving yields, and understanding the fundamental factors that govern its formation. Density Functional Theory (DFT) has emerged as a primary method for these investigations, offering a balance between computational cost and accuracy.

The synthesis of 4-substituted quinazolines, including this compound, often proceeds via a nucleophilic aromatic substitution (SNAr) reaction, typically involving a precursor like 4-chloro-7-methoxyquinazoline (B1591868). Computational studies are instrumental in elucidating the regioselectivity and mechanism of this key transformation.

DFT calculations have been employed to model the SNAr reaction on di-substituted quinazolines, revealing that nucleophilic attack is highly favored at the C4 position over the C2 position. mdpi.com This regioselectivity is not merely governed by electrostatic effects (atomic charges) but is primarily an orbital-controlled process. Theoretical analysis shows that the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline core has a significantly larger coefficient at the C4 carbon. mdpi.com This indicates that C4 is the most electrophilic site and more susceptible to nucleophilic attack, leading to a more stable transition state.

The process of characterizing the transition state (TS) computationally involves several steps:

Reactant Complex Formation: Modeling the initial approach of the nucleophile (e.g., an amine) to the quinazoline substrate to form a pre-reaction π-complex. mdpi.com

Transition State Search: Locating the geometry of the highest energy point along the reaction coordinate. For an SNAr reaction, this corresponds to the formation of the Meisenheimer complex.

Frequency Analysis: Performing vibrational frequency calculations on the located TS geometry. A genuine first-order saddle point (a true transition state) is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed or broken. mdpi.com

These computational investigations provide a detailed, step-by-step picture of the reaction pathway, confirming the sequence of events at a molecular level and explaining the observed experimental outcomes. acs.orgrsc.org

By calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products, an energetic profile of the entire reaction can be constructed. osti.gov This profile provides quantitative data on the thermodynamics and kinetics of each step. The activation energy (ΔG‡), the energy difference between the reactant complex and the transition state, is particularly important as it determines the reaction rate.

Computational studies on related SNAr reactions have shown that the activation energy for nucleophilic attack at the C4 position of a quinazoline ring is significantly lower than at other positions, providing a quantitative explanation for the observed regioselectivity. mdpi.com The energy profile can also reveal whether intermediates, such as the tetrahedral Meisenheimer complex, are stable species in the reaction pathway.

Below is a representative table illustrating a hypothetical energetic profile for the SNAr reaction between 4-chloro-7-methoxyquinazoline and an amine, as would be determined by DFT calculations.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | 4-chloro-7-methoxyquinazoline + Amine | 0.0 |

| TS1 | Transition state for Meisenheimer complex formation | +15.5 |

| Intermediate | Meisenheimer Complex | -5.2 |

| TS2 | Transition state for chloride elimination | +8.7 |

| Products | 4-amino-7-methoxyquinazoline + HCl | -12.0 |

This profile illustrates that the reaction is exergonic (product energy is lower than reactant energy) and that the formation of the Meisenheimer complex is the rate-determining step, as it has the highest activation energy.

Quantitative Structure-Property Relationships (QSPR)

QSPR models are mathematical relationships that correlate the structural or physicochemical properties of molecules with a specific property of interest. These models are invaluable for predicting properties without the need for extensive experimentation, thereby accelerating the design and discovery process.

Computational methods can accurately predict various spectroscopic parameters for molecules like this compound. These predictions are vital for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Studies on related quinazoline structures have shown a strong linear correlation between experimentally observed chemical shifts and those calculated using DFT, often with high accuracy. nih.govmdpi.com This allows for the assignment of complex spectra and verification of the synthesized structure.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (Δδ) |

|---|---|---|---|

| H2 | 8.45 | 8.51 | -0.06 |

| H5 | 7.95 | 8.02 | -0.07 |

| H6 | 7.10 | 7.15 | -0.05 |

| H8 | 7.05 | 7.09 | -0.04 |

| OCH₃ | 3.90 | 3.94 | -0.04 |

| NH₂ | 5.80 | 5.88 | -0.08 |

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules by determining the energies of electronic transitions from the ground state to various excited states. nih.gov The energy of the transition from the Highest Occupied Molecular Orbital (HOMO) to the LUMO often corresponds to the lowest energy absorption band (λ_max). Furthermore, QSPR models can be developed to predict how spectroscopic properties change with the environment. For instance, a linear correlation has been observed for a related 4-methoxyquinazoline (B92065) derivative between the solvent polarity parameter (ETN) and the Stokes shift (the difference between the maxima of the emission and absorption spectra), demonstrating solvatochromism. researchgate.net

| Solvent | Reichardt's Polarity Parameter (ETN) | Observed Stokes Shift (cm⁻¹) |

|---|---|---|

| n-Hexane | 0.009 | 4100 |

| 1,4-Dioxane | 0.164 | 5800 |

| THF | 0.207 | 6500 |

| CH₂Cl₂ | 0.309 | 7800 |

| CH₃CN | 0.460 | 8900 |

Predicting reaction outcomes, such as chemical yield or reaction rate, is a primary goal of modern chemistry. ucla.edunih.govacs.org QSPR models can establish a quantitative link between computed molecular properties of reactants and the efficiency of a chemical transformation.

For the synthesis of this compound via an SNAr reaction, the efficiency depends on the electrophilicity of the quinazoline precursor and the nucleophilicity of the incoming amine. Quantum chemical descriptors calculated using DFT can quantify these reactivity aspects. physchemres.org Key descriptors include:

E_LUMO: The energy of the Lowest Unoccupied Molecular Orbital. A lower E_LUMO indicates a stronger electrophile, suggesting a more favorable interaction with a nucleophile. physchemres.org

E_HOMO: The energy of the Highest Occupied Molecular Orbital. A higher E_HOMO indicates a stronger nucleophile.

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive. physchemres.org

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

A QSPR model can be constructed by performing a series of reactions with varied substituted quinazoline precursors and measuring the reaction yield. These experimental yields are then correlated with the calculated descriptors using multiple linear regression (MLR) or machine learning algorithms. nih.gov

The resulting equation might take the form: Yield (%) = c₀ + c₁(E_LUMO) + c₂(σ)** where 'c' represents fitted coefficients and 'σ' is a descriptor for the substituent's electronic effect (e.g., the Hammett parameter).

| Precursor Substituent (at C6) | Calculated E_LUMO (eV) | Hammett Parameter (σ_para) | Observed Yield (%) |

|---|---|---|---|

| -OCH₃ | -1.15 | -0.27 | 75 |

| -CH₃ | -1.21 | -0.17 | 82 |

| -H | -1.30 | 0.00 | 88 |

| -Cl | -1.45 | +0.23 | 91 |

| -CN | -1.68 | +0.66 | 95 |

Such models are powerful predictive tools, enabling chemists to estimate the efficiency of a planned synthesis and select the most promising reactants to maximize product yield, thereby saving time and resources.

Advanced Analytical Methodologies in Quinazoline Research

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for determining the purity of synthesized compounds by separating the main component from any impurities, starting materials, or by-products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods employed for this purpose in quinazoline (B50416) research. chromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the purity assessment of pharmaceutical compounds due to its high resolution and quantitative accuracy. nih.gov For quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is frequently utilized. tandfonline.comresearchgate.net In this mode, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18 or RP-18), is used with a polar mobile phase. tandfonline.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

The development of a stability-indicating HPLC method is a critical step, often involving forced degradation studies to ensure that all potential degradation products can be separated from the parent peak. chromatographyonline.com Method validation for quinazoline derivatives typically involves assessing parameters such as linearity, accuracy, precision, and specificity. pharmjournal.ru The choice of mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, is optimized to achieve clear separation of all components. tandfonline.compharmjournal.ru UV detection is standard, with the wavelength selected based on the maximum absorbance of the quinazoline chromophore. tandfonline.comnih.gov For instance, analyses of various quinazoline derivatives have used detection wavelengths ranging from 221 nm to 330 nm. tandfonline.comnih.gov

| Compound Type | Stationary Phase | Mobile Phase | Detection | Reference |

| Quinazoline Derivatives | RP-18 | Acetonitrile | UV at 221 nm & 235 nm | tandfonline.com |

| Quinazoline Derivatives | RP-18 | Acetonitrile/Methanol (95:5) | UV at 240 nm & 254 nm | tandfonline.com |

| 4-Anilinoquinazoline Derivative | OmniSpher C18 | Acetonitrile/0.1 M Ammonium (B1175870) Acetate, pH 7.2 (70:30) | UV at 330 nm | nih.gov |

| Quinazophene & Impurities | Not Specified | Acetonitrile/Orthophosphoric Acid (80:20) | UV at 231 nm | pharmjournal.ru |

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and versatile technique used for monitoring reaction progress, identifying compounds, and determining purity. researchgate.net For quinazoline derivatives, TLC is often performed on silica (B1680970) gel 60 F254 plates. The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase. The choice of eluent, such as a butanol-acetic acid-water mixture, is critical for achieving separation. researchgate.net After development, the separated spots are visualized under UV light (typically at 254 nm). The retardation factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property for a given compound under specific conditions. researchgate.net In the synthesis of a related compound, 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine, purification was monitored by TLC using a chloroform-methanol (7:1) mobile phase, which yielded an Rf value of 0.38. mdpi.com

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. iitk.ac.in Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing quinazoline compounds. mooreanalytical.commeasurlabs.com

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as it is heated. americanpharmaceuticalreview.com This technique is used to determine the thermal stability and decomposition profile of a compound. A TGA thermogram plots mass loss against temperature. For quinazoline derivatives, TGA can reveal the temperature at which decomposition begins, the number of decomposition steps, and the mass of any residual material. scispace.com Studies on quinazoline-based compounds have shown that their thermal stability is influenced by their molecular structure. For example, the 10% weight-loss temperature (TD-10%) for a series of quinazoline derivatives was found to range from 247 °C to 409 °C, indicating that different substituents significantly affect thermal stability. beilstein-journals.org In some cases, complete weight loss is observed, suggesting that the compound sublimes rather than decomposes. beilstein-journals.orgresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. americanpharmaceuticalreview.com It is used to detect thermal events such as melting, crystallization, and glass transitions. mooreanalytical.com The DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition or crystallization). For a crystalline solid like 4-Methoxyquinazolin-7-amine, DSC can be used to determine its melting point and heat of fusion, which are key indicators of purity. A sharp melting peak suggests a highly pure compound. The melting points of various quinazoline derivatives have been extensively studied, showing a wide range depending on their substitution patterns. beilstein-journals.orgsciforum.netrsc.org For example, a study on quinazoline Schiff base conjugates reported melting points ranging from 159 °C to 226 °C. sciforum.net A related compound, 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine, was reported to have a high melting point of 303 °C. mdpi.com

| Compound Class | Technique | Key Findings | Reference |

| Quinazoline-based derivatives | TGA | Decomposition temperatures (TD-10%) ranged from 247 °C to 409 °C. | beilstein-journals.orgresearchgate.net |

| Quinazoline-based derivatives | DSC | Melting points were observed between 181 °C and 243 °C. | beilstein-journals.orgresearchgate.net |

| Quinazoline Schiff base conjugates | DSC | Melting points varied from 159 °C to 226 °C based on substituents. | sciforum.netrsc.org |

| Pyrazolo-quinazoline derivatives | TGA/DSC | Degradation occurred in a single step; stability varied with substitution. | scispace.com |

Electrochemical Studies of Redox Behavior

Electrochemical studies, particularly voltammetry, are employed to investigate the oxidation and reduction (redox) behavior of molecules. mdpi.com These studies provide insights into the electronic properties of a compound, its reaction mechanisms, and its potential for use in electrochemical applications like sensors. sciforum.netmdpi.com The quinazoline ring system, being a nitrogen-containing heterocycle, possesses desirable electrochemical properties. sciforum.net

Cyclic Voltammetry (CV): Cyclic voltammetry is the most commonly used technique to probe the redox properties of quinazoline derivatives. In a CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. The resulting plot of current versus potential (a voltammogram) provides information about the redox potentials and the reversibility of the electron transfer processes. mdpi.com